molecular formula C12H14N4O2S B2945918 N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-2-carboxamide CAS No. 2034312-35-9

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-2-carboxamide

Cat. No. B2945918
CAS RN: 2034312-35-9
M. Wt: 278.33
InChI Key: SIPSQCJQXITOAE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a thiophene ring, a 1,2,3-triazole ring, and a tetrahydrofuran ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a click reaction, a popular method for synthesizing 1,2,3-triazoles. The tetrahydrofuran ring could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The thiophene and 1,2,3-triazole rings are aromatic, which could contribute to the compound’s stability and reactivity. The tetrahydrofuran ring is a common motif in many biologically active compounds .

Scientific Research Applications

Anticancer Activity

Thiophene derivatives have been identified to exhibit significant anticancer properties . The presence of a thiophene ring in the molecular structure can contribute to the compound’s effectiveness as a potential anticancer agent. Research suggests that such compounds can be used to design and synthesize novel therapeutic agents with enhanced pharmacological activity .

Anti-inflammatory and Analgesic Effects

Compounds containing thiophene moieties have shown promising results as anti-inflammatory and analgesic agents. This is particularly relevant in the development of new medications that can manage pain and inflammation more effectively, potentially leading to improved treatments for chronic inflammatory diseases .

Antimicrobial Properties

The antimicrobial properties of thiophene derivatives make them suitable for exploring new antibacterial and antifungal medications. Their structural complexity allows for the synthesis of compounds that can target a wide range of microbial pathogens .

Neurological Disorders Treatment

Thiophene-based compounds have applications in the treatment of various neurological disorders . They can act on central nervous system receptors or enzymes, leading to potential treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .

Organic Semiconductor Applications

Due to their electronic properties, thiophene derivatives are used in the development of organic semiconductors . These materials are crucial for the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are essential components in modern electronic devices .

Kinase Inhibition

Thiophene derivatives can function as kinase inhibitors , which are important in the regulation of cell processes. Kinase inhibition is a therapeutic strategy in the treatment of diseases where cell signaling pathways are dysregulated, such as cancer .

FGFR and KRAS Inhibition in Cancer Therapy

The compound has been mentioned in the context of combination therapy for cancer , acting as an inhibitor of Fibroblast Growth Factor Receptor (FGFR) and Kirsten rat sarcoma (KRAS). These proteins play a role in cell growth and differentiation, and their inhibition can be a strategy to treat certain types of cancer .

Material Science Applications

Thiophene derivatives are also significant in material science , where they can be used as corrosion inhibitors or in the creation of new materials with specific desired properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Given the interesting structure of this compound, it could be a valuable tool for research in fields such as medicinal chemistry or materials science. Further studies could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

N-[(1-thiophen-3-yltriazol-4-yl)methyl]oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c17-12(11-2-1-4-18-11)13-6-9-7-16(15-14-9)10-3-5-19-8-10/h3,5,7-8,11H,1-2,4,6H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPSQCJQXITOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-2-carboxamide

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